REACTION_CXSMILES
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C([O-])([O-])=O.[Na+].[Na+].S(O)(=O)(C1C=CC([NH2:15])=CC=1)=O.N([O-])=O.[Na+].Cl.[OH-].[Na+].[CH3:25][C:26]1[C:31]([CH3:32])=[CH:30][C:29]([CH3:33])=[CH:28][C:27]=1[OH:34].[O-]S(S([O-])=O)=O.[Na+].[Na+]>O>[NH2:15][C:30]1[C:29]([CH3:33])=[CH:28][C:27]([OH:34])=[C:26]([CH3:25])[C:31]=1[CH3:32] |f:0.1.2,4.5,7.8,10.11.12|
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Name
|
|
Quantity
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13.7 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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214.2 g
|
Type
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reactant
|
Smiles
|
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
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56.8 g
|
Type
|
reactant
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Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
35.3 g
|
Type
|
reactant
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Smiles
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CC1=C(C=C(C=C1C)C)O
|
Name
|
|
Quantity
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250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
49.4 g
|
Type
|
reactant
|
Smiles
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S(=O)(C1=CC=C(C=C1)N)(=O)O
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Name
|
|
Quantity
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250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
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[O-]S(=O)S(=O)[O-].[Na+].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
|
Details
|
with stirring under ice cooling at an inner temperature of the dropping funnel of below 10° C
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISSOLUTION
|
Details
|
be dissolved at the temperature, it
|
Type
|
TEMPERATURE
|
Details
|
could be heated a little), the mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled with ice
|
Type
|
CUSTOM
|
Details
|
Then, this solution was placed in a dropping funnel
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 30 minutes under ice cooling
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirring apparatus and to this mixture
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Type
|
ADDITION
|
Details
|
was added dropwise the reaction mixture above
|
Type
|
STIRRING
|
Details
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with stirring under a stream of nitrogen over 15 minutes in the range of -10° C. to 5° C
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
to cool the reaction system in order
|
Type
|
CUSTOM
|
Details
|
in the dropping funnel below 10° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture was heated to 80° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 30 minutes at the same temperature
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
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FILTRATION
|
Details
|
The precipitated crystals were filtered
|
Type
|
CUSTOM
|
Details
|
The crystals obtained
|
Type
|
WASH
|
Details
|
were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate-isopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C=C1C)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: PERCENTYIELD | 84.2% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |